1-(4-Methylbenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzyl)azetidine is a four-membered heterocyclic compound featuring an azetidine ring substituted with a 4-methylbenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)azetidine can be synthesized through various methods. . This method efficiently produces functionalized azetidines under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of catalytic processes and continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
Scientific Research Applications
1-(4-Methylbenzyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and electronic properties of the compound enable it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or polymerization.
Comparison with Similar Compounds
Aziridines: These three-membered heterocycles are structurally related but exhibit different reactivity due to higher ring strain.
Pyrrolidines: Five-membered analogs with reduced ring strain and different chemical properties.
Oxetanes: Four-membered oxygen-containing heterocycles with distinct reactivity profiles.
Uniqueness: 1-(4-Methylbenzyl)azetidine stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it a versatile compound for various applications in synthesis and material science .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15N/c1-10-3-5-11(6-4-10)9-12-7-2-8-12/h3-6H,2,7-9H2,1H3 |
InChI Key |
IVANVARVVGHBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.